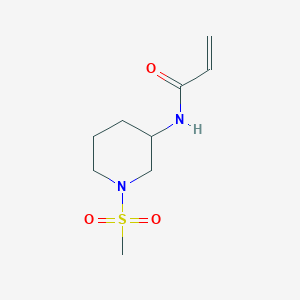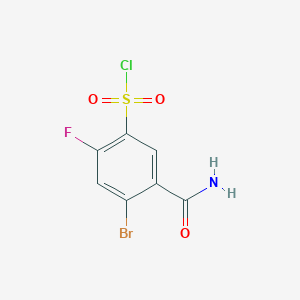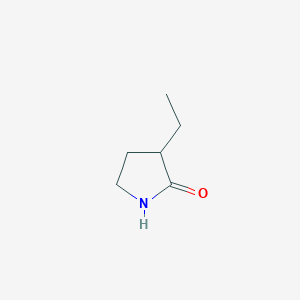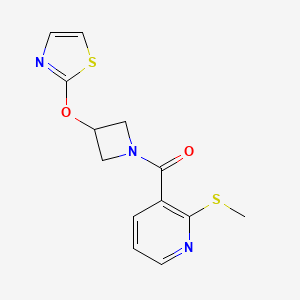
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide is a chemical compound that has been used in scientific research for various purposes. It is a member of the piperidine family and is commonly known as MSV-3. This compound has been synthesized using different methods and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide is not fully understood. However, it has been suggested that it may act by modulating ion channels and receptors. It has been found to have an effect on the GABA-A receptor, which is involved in the regulation of inhibitory neurotransmission. It has also been found to have an effect on the TRPV1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to have analgesic, anti-inflammatory, and anticonvulsant effects. It has also been found to have an effect on the regulation of ion channels and receptors. In addition, it has been found to have an effect on the regulation of neurotransmitters such as GABA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide in lab experiments is that it has been found to have potential as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been found to have an effect on the regulation of ion channels and receptors. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
There are many future directions for the study of N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide. One direction is to study its effects on different biological systems. Another direction is to study its mechanism of action in more detail. Additionally, it may be useful to study the potential of this compound as a therapeutic agent for various diseases and conditions.
Conclusion:
This compound is a chemical compound that has been used in scientific research for various purposes. It has been synthesized using different methods and has been found to have potential as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been found to have an effect on the regulation of ion channels and receptors. However, its mechanism of action is not fully understood. There are many future directions for the study of this compound, including studying its effects on different biological systems and studying its potential as a therapeutic agent for various diseases and conditions.
Métodos De Síntesis
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide can be synthesized using different methods. One of the commonly used methods involves the reaction of 3-piperidinol with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with prop-2-enoyl chloride to obtain this compound.
Aplicaciones Científicas De Investigación
N-(1-Methylsulfonylpiperidin-3-yl)prop-2-enamide has been used in scientific research for various purposes. It has been found to have potential as an analgesic, anti-inflammatory, and anticonvulsant agent. It has also been used in the study of ion channels and receptors. This compound has been used in various in vitro and in vivo experiments to study its effects on different biological systems.
Propiedades
IUPAC Name |
N-(1-methylsulfonylpiperidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-3-9(12)10-8-5-4-6-11(7-8)15(2,13)14/h3,8H,1,4-7H2,2H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUPFGQVLJUFLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[(E)-2-furylmethylidene]amine](/img/structure/B2414061.png)





![2-(2-fluorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2414071.png)

![[(2S)-1-Chlorosulfonylpyrrolidin-2-yl]methyl acetate](/img/structure/B2414076.png)
![2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol](/img/structure/B2414077.png)
![5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2414078.png)


![4-{4-[(4-Methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine](/img/structure/B2414084.png)